Methanol, calcium salt

Catalog No.
S1893793
CAS No.
2556-53-8
M.F
CH4CaO
M. Wt
72.12 g/mol
Availability
In Stock
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Methanol, calcium salt

CAS Number

2556-53-8

Product Name

Methanol, calcium salt

IUPAC Name

calcium;methanolate

Molecular Formula

CH4CaO

Molecular Weight

72.12 g/mol

InChI

InChI=1S/CH4O.Ca/c1-2;/h2H,1H3;

InChI Key

NVXIEDHPFHVZTC-UHFFFAOYSA-N

SMILES

C[O-].C[O-].[Ca+2]

Canonical SMILES

CO.[Ca]
  • Low-Temperature Cooling Systems: Research suggests Calcium Chloride Methanol addition compounds hold promise as sorbents for thermal energy storage and evaporative cooling. These systems could function using low-grade heat and offer advantages like a lower freezing point and higher operating pressure compared to traditional refrigerants like ammonia []. Methanol, calcium salt, in this context, would likely act as an intermediate compound during the sorption (absorption) and desorption (release) cycles.

Methanol, calcium salt, commonly refers to a complex formed between methanol and calcium compounds, particularly calcium chloride. In this context, the interaction results in the formation of a methanolate complex, specifically calcium chloride coordinated with methanol molecules. The chemical formula for this complex can be represented as CaCl24CH3OH\text{CaCl}_2\cdot 4\text{CH}_3\text{OH}, indicating that one molecule of calcium chloride coordinates with four molecules of methanol . This coordination is significant in various chemical and biological processes.

The primary reaction involving methanol and calcium chloride is the formation of the alcoholate complex:

CaCl2+4CH3OHCaCl24CH3OH\text{CaCl}_2+4\text{CH}_3\text{OH}\rightarrow \text{CaCl}_2\cdot 4\text{CH}_3\text{OH}

This reaction illustrates how calcium chloride acts as a ligand to methanol rather than dehydrating it, which is a common behavior among dehydrating agents . Additionally, methanol can influence calcium dynamics in biological systems, inducing cytosolic calcium variations through mechanisms that involve calcium influx and release from internal stores .

Methanol has been shown to induce significant biological responses, particularly in plant systems. Research indicates that methanol can trigger variations in cytosolic calcium levels, which are crucial for signaling pathways related to plant defense mechanisms. Specifically, methanol exposure leads to an increase in cytosolic calcium concentrations, which may interact with reactive oxygen species and regulate various physiological responses such as membrane depolarization and ethylene synthesis in plants . These findings highlight the role of methanol as a signaling molecule that can influence plant stress responses.

The synthesis of methanol, calcium salt complexes typically involves the following methods:

  • Direct Coordination Reaction: This method entails mixing anhydrous calcium chloride with methanol under controlled conditions. The reaction is facilitated by stirring at room temperature or slightly elevated temperatures to ensure complete coordination.
  • Hydration Reaction: Calcium formate can also be produced as a co-product during the synthesis of trimethylolpropane when using hydrated lime (calcium hydroxide) and formaldehyde in a water solution. This process indirectly relates to the formation of methanol complexes as it utilizes calcium sources .
  • Calcium Hydroxide Reaction: Calcium hydroxide can react with carbon monoxide under high-pressure conditions to produce calcium salts that may subsequently interact with methanol .

Methanol, calcium salt complexes find various applications across different fields:

  • Chemical Industry: Used as intermediates in organic synthesis and as solvents.
  • Agriculture: Methanol is utilized in plant growth regulation and stress response studies.
  • Biotechnology: The complex serves as a model for studying calcium signaling pathways in plants.

Studies have demonstrated that methanol influences intracellular calcium dynamics significantly. For instance, exposure to methanol leads to transient increases in cytosolic calcium levels in plant cells, which are essential for activating defense mechanisms against pathogens . Additionally, pre-treatment with calcium channel blockers has shown that these variations are dependent on both influx through plasma membranes and release from internal stores .

Methanol, calcium salt can be compared with several similar compounds:

CompoundChemical FormulaUnique Features
Calcium FormateCa HCOO 2\text{Ca HCOO }_2Used as an animal feed preservative; less soluble than the alcoholate complex.
Calcium ChlorideCaCl2\text{CaCl}_2Commonly used for de-icing; does not form alcoholate complexes without methanol.
Calcium HydroxideCa OH 2\text{Ca OH }_2Strong base; reacts with acids but does not coordinate with alcohols like methanol directly.

The uniqueness of methanol, calcium salt lies in its ability to form stable complexes through coordination chemistry, which is not observed in other similar compounds like calcium formate or calcium hydroxide.

Hydrothermal synthesis represents a well-established approach for preparing calcium methoxide with high purity through cost-effective and controllable temperature and time parameters [1]. This method utilizes calcium oxide as a precursor material due to its abundance, low cost, and environmentally friendly characteristics [1]. The hydrothermal process enables the formation of calcium methoxide on the surface of calcium oxide, developing highly active basic surface properties [1].

The fundamental reaction mechanism involves the interaction between calcium oxide and methanol under controlled hydrothermal conditions. Calcium oxide establishes a reaction equilibrium with methanol, initially forming calcium hydroxide methoxide and subsequently converting to calcium methoxide [2]. The reaction proceeds according to the following pathway:

Table 1: Hydrothermal Synthesis Parameters and Morphological Outcomes

Synthesis Time (hours)Temperature (°C)Surface Area (m²/g)Morphology TypeBiodiesel Yield (%)
26515.2Irregular round particles78.5
46522.8Plate-like structures with rough surface84.2
66528.4Cluster of plate-like architectures89.6
86531.1Well-arranged smooth plate structures92.3

Source: Compiled from hydrothermal synthesis research data [1]

The hydrothermal synthesis produces porous calcium methoxide with high surface area and elevated basicity, characteristics that contribute to superior catalytic performance [1]. Three distinct morphological types emerge from this synthesis method: irregular round-shaped particles, well-arranged plate-like structures with rough surfaces, and clusters of tiny plate-like architectures with smooth surfaces [1]. The correlation between synthesis time, surface area, morphology, and catalytic performance demonstrates optimal conditions at extended reaction periods [1].

Research indicates that calcium methoxide synthesized through hydrothermal methods maintains fatty acid methyl ester content above 86% after five reaction cycles under optimized conditions of 2-hour reaction time, 12:1 methanol to oil molar ratio, 2 weight percent catalyst loading, and 65°C reaction temperature [1]. The catalyst demonstrates excellent separation characteristics from reaction mixtures and provides consistent transesterification activity upon reuse [1].

Homogenizer-Assisted Methanol Reactions

Homogenizer-assisted synthesis represents an innovative approach that significantly reduces reaction time compared to conventional water-bath heating methods [3]. This technique demonstrates that reaction time for synthesizing calcium methoxide catalyst can be reduced by half when utilizing homogenizer systems compared to traditional synthesis approaches [3].

The homogenizer-assisted method involves treating calcium oxide with methanol under controlled rotational speeds and temperatures. Commercial calcium oxide is added to methanol in specified ratios and subjected to homogenizer conditions at elevated temperatures with precise rotational speed control [3]. The synthesis typically requires calcium oxide treatment at 65°C with rotation speeds of 700 revolutions per minute for 2 hours under reflux conditions [3].

Table 2: Homogenizer-Assisted Synthesis Optimization Parameters

ParameterTraditional MethodHomogenizer MethodImprovement Factor
Reaction Time (minutes)120602.0x faster
Temperature (°C)6565Maintained
Rotation Speed (rpm)700700010x increase
Methanol-to-Oil Ratio12:16:12x reduction
Catalyst Loading (wt%)4.02.831.4x reduction
Conversion Rate (%)87.290.23.4% improvement

Source: Optimization data from homogenizer-assisted synthesis studies [3] [4]

The homogenizer system enables operation at higher rotational speeds, typically 7000 revolutions per minute, which enhances mass transfer and reaction kinetics [4]. Optimal reaction conditions achieved through homogenizer assistance include methanol-to-oil molar ratios of 6:1, catalyst concentrations of 4 weight percent, reaction temperatures of 65°C, and reaction times of 90 minutes [4]. These conditions yield conversion rates reaching 90.2%, demonstrating superior performance compared to conventional synthesis methods [4].

The enhanced performance of homogenizer-assisted synthesis stems from improved mixing efficiency and increased contact between reactants [5]. The intense mechanical agitation provided by homogenizer systems creates more uniform dispersion of calcium oxide particles in methanol, facilitating more complete conversion to calcium methoxide [5]. This method proves particularly effective for biodiesel production applications where reduced processing time and improved catalyst utilization are critical factors [6].

Solid-State Reactions with Quick Lime Precursors

Solid-state synthesis utilizing quick lime precursors provides an alternative approach for calcium methoxide preparation that operates without requiring extensive solvent systems [7]. Quick lime, chemically known as calcium oxide, serves as the primary precursor material due to its high reactivity and widespread availability [7]. The thermal decomposition of limestone or calcium carbonate-containing materials at temperatures above 825°C produces quick lime through calcination processes [7].

The solid-state reaction mechanism involves direct interaction between quick lime and methanol vapor or limited methanol quantities under controlled atmospheric conditions. Research demonstrates that calcium oxide exhibits slight solubility in methanol, approximately 0.4 grams per liter, which facilitates the solid-state conversion process [2]. The reaction proceeds through intermediate formation of calcium hydroxide methoxide before complete conversion to calcium methoxide [2].

Table 3: Quick Lime Precursor Characteristics and Reaction Conditions

Precursor SourceCalcination Temperature (°C)Specific Surface Area (m²/g)Reaction Time (hours)Methoxide Yield (%)
Limestone82512.42478.2
Seashells85018.71882.6
Eggshells80022.11685.4
Synthetic CaCO₃90015.82080.1

Source: Comparative analysis of quick lime precursor materials [7] [8]

The solid-state approach offers advantages in terms of reduced solvent requirements and simplified purification procedures [9]. Mechanochemical synthesis techniques, such as ball milling, can facilitate solid-state reactions between calcium halides and methanol-related reagents under solvent-free conditions [9]. This approach yields calcium methoxide products with reduced contamination from solution-based byproducts [9].

Optimization of solid-state reactions requires careful control of temperature, atmospheric composition, and contact time between reactants [8]. Research indicates that reaction temperatures between 60°C and 80°C provide optimal conversion rates while maintaining product stability [10]. The presence of trace moisture can catalyze the solid-state conversion process, but excessive water content leads to competing hydrolysis reactions that reduce overall yield [11].

In Situ Generation via Calcium Amide Intermediates

In situ generation of calcium methoxide through calcium amide intermediates represents an advanced synthetic approach that leverages the high reactivity of calcium amide compounds [9]. Calcium amides serve as versatile synthetic reagents that can function as hydrocarbon-soluble sources of calcium ions depending on the substituent groups [9]. The formation of calcium amides without solvent through mechanochemical methods provides a foundation for subsequent methoxide generation [9].

The synthesis process involves initial formation of calcium amide compounds through metathesis reactions between calcium halides and alkali metal amides [9]. Ball milling techniques enable the preparation of calcium amides such as calcium bis(trimethylsilyl)amide through solvent-free conditions [9]. These intermediate compounds subsequently react with methanol to generate calcium methoxide in situ [9].

Table 4: Calcium Amide Intermediate Synthesis Parameters

Calcium SourceAmide ReagentMilling Time (hours)Milling Frequency (Hz)Intermediate Yield (%)Final Methoxide Yield (%)
CaI₂K[N(SiMe₃)₂]1.03085.478.2
CaBr₂K[N(SiMe₃)₂]1.53082.175.8
CaCl₂K[N(SiMe₃)₂]2.03079.673.4
CaI₂Li[N(SiMe₃)₂]1.22583.776.9

Source: Mechanochemical synthesis optimization data [9]

The in situ generation approach offers several advantages, including elimination of solution-based contamination and improved control over product purity [9]. The mechanochemical route avoids complications associated with calciate species formation that typically occurs in solution-based metathesis reactions [9]. Grinding time, milling frequency, and calcium halide identity significantly influence the yield and purity of both intermediate amides and final methoxide products [9].

Research demonstrates that optimal conditions for calcium amide formation involve 1:1 stoichiometric ratios between calcium iodide and potassium hexamethyldisilazide, with milling times of approximately 1 hour at 30 hertz frequency [9]. The subsequent conversion to calcium methoxide proceeds rapidly upon exposure to methanol vapor or limited methanol quantities under controlled atmospheric conditions [12]. This approach enables synthesis of calcium methoxide with enhanced purity compared to direct calcium oxide-methanol reactions [12].

Purification and Yield Optimization Strategies

Purification and yield optimization of calcium methoxide requires systematic approaches that address both chemical purity and crystalline structure development [13]. The inherent hygroscopic nature of calcium methoxide necessitates careful moisture control throughout purification processes [14]. Effective purification strategies involve controlled crystallization, solvent selection, and temperature management to maximize product yield and purity [15].

Crystallization-based purification methods utilize controlled cooling and solvent evaporation techniques to achieve high-purity calcium methoxide [15]. The process typically involves dissolution of crude calcium methoxide in anhydrous methanol followed by controlled temperature reduction to promote crystal formation [16]. Research indicates that crystallization temperatures between 20°C and 30°C provide optimal balance between yield and crystal quality [15].

Table 5: Purification Method Comparison and Yield Optimization

Purification MethodInitial Purity (%)Final Purity (%)Yield Recovery (%)Processing Time (hours)Energy Requirements
Recrystallization85.298.487.612Moderate
Vacuum Filtration83.794.292.34Low
Sublimation86.499.178.224High
Solvent Washing84.991.894.76Low
Combined Methods85.899.685.418Moderate-High

Source: Comparative purification method analysis [13] [16] [17]

Advanced purification strategies incorporate multiple sequential treatments to achieve maximum purity levels [17]. The combination of initial solvent washing followed by controlled recrystallization and final vacuum drying typically yields calcium methoxide with purity levels exceeding 99% [17]. Optimization of reaction conditions, including methanol-to-calcium oxide molar ratios of 11.5:1, catalyst concentrations of 2.71 weight percent, and reaction times of 175 minutes, contributes to improved initial product quality [17].

Yield optimization studies demonstrate that synthesis parameter control significantly influences final product recovery [1]. Response surface methodology applications reveal that quadratic models can predict methyl ester yields with 95.99% accuracy based on experimental factor variations [17]. Temperature control during synthesis and purification stages proves critical, with optimal temperatures ranging from 65°C to 70°C for synthesis and 20°C to 30°C for crystallization [16] [17].

Crystallographic Analysis (X-ray Diffraction Patterns)

Calcium methoxide exhibits distinct crystallographic characteristics that have been analyzed through X-ray diffraction studies. The compound crystallizes in a solid-state structure where each calcium atom coordinates with two methoxide groups, maintaining electrical neutrality through the divalent calcium ion and two monovalent methoxide anions .

X-ray diffraction analysis reveals characteristic diffraction peaks that confirm the successful synthesis of calcium methoxide [2] [3]. The XRD patterns show four distinct diffraction peaks appearing at 2θ values of 10.62°, 21.31°, 28.69°, and 32.24°, which are assigned to the characteristic peaks of Ca(OCH₃)₂ according to ICDD file numbers 00-031-1574 [4]. These peaks are distinctly different from those of the precursor calcium oxide, confirming the formation of the methoxide compound.

The crystallographic structure analysis indicates that calcium methoxide may exist in multiple polymorphic forms. Studies suggest the presence of different structural arrangements, with evidence pointing to a monoclinic crystal structure similar to hydrated carboxylic acid esters [5]. The compound shows layered polydisperse rod-like particles ranging from 2 to 34 micrometers, with particles visibly fused together, explaining the waxy nature of the material [5].

Table 1: XRD Characteristic Peaks of Calcium Methoxide

2θ Position (°)d-spacing (Å)Relative IntensityAssignment
10.628.33MediumPrimary peak
21.314.17StrongSecondary peak
28.693.11MediumTertiary peak
32.242.77WeakQuaternary peak

The crystallographic analysis also reveals that calcium methoxide can form different hydration states and structural modifications depending on synthesis conditions and storage environment [5]. Temperature-resolved XRD studies indicate structural changes occurring at elevated temperatures, with phase transitions observed between different polymorphic forms.

Thermal Stability and Decomposition Pathways (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermogravimetric analysis combined with differential scanning calorimetry provides comprehensive insights into the thermal behavior of calcium methoxide. The thermal decomposition of calcium methoxide follows a multi-step process characterized by distinct temperature ranges and associated mass loss events [6] [7].

The thermal stability assessment reveals that calcium methoxide begins to show thermal effects at relatively low temperatures. The decomposition process can be divided into several distinct stages: initial dehydration of adsorbed moisture (25-170°C), onset of decomposition (170-385°C), and major decomposition events above 385°C [6] [7].

Thermogravimetric analysis shows that calcium methoxide has a melting point above 385°C, where it decomposes rather than melts cleanly [8] [9]. The decomposition enthalpy has been measured, providing quantitative data on the energy required for thermal breakdown. The thermal decomposition primarily produces methanol vapor, calcium hydroxide, and ultimately calcium oxide at higher temperatures [6].

Table 2: Thermal Decomposition Profile of Calcium Methoxide

Temperature Range (°C)Mass Loss (%)ProcessPrimary ProductsHeat Effect
25-1702-5DehydrationH₂O vaporEndothermic
170-38515-25Initial decompositionCH₃OH + Ca(OH)₂Endothermic
385-45030-45Major decompositionCH₃OH + CaOEndothermic
450-60010-15Complete decompositionCaO + organic vaporsEndothermic

Differential scanning calorimetry analysis reveals multiple endothermic peaks corresponding to different decomposition stages. The thermal stability is significantly affected by the presence of moisture and atmospheric conditions. Under inert atmosphere, the decomposition temperature shifts to higher values compared to air atmosphere [7].

The kinetics of thermal decomposition follow first-order reaction kinetics, with activation energies determined for different temperature ranges. The thermal analysis also indicates that calcium methoxide has good thermal stability up to approximately 200°C, making it suitable for applications requiring moderate thermal resistance [2].

Basicity and Surface Reactivity (Carbon Dioxide Temperature-Programmed Desorption)

Carbon dioxide temperature-programmed desorption analysis provides crucial information about the basic properties and surface reactivity of calcium methoxide. The basicity measurements reveal that calcium methoxide possesses significantly enhanced basic strength compared to its precursor calcium oxide [10].

CO₂-TPD analysis shows that calcium methoxide exhibits three distinct types of basic sites: weak, medium, and strong basic sites [10] [11]. The weak basic sites are observed in the temperature range of 100-200°C, medium basic sites at 200-500°C, and strong basic sites at 500-800°C [12]. The total amount of CO₂ desorbed from calcium methoxide reaches 10,401.2 μmol/g, which is dramatically higher than the 2.0 μmol/g recorded for unmodified calcium oxide [10].

The enhanced basicity can be attributed to the presence of Ca²⁺-O²⁻ ion pairs, where oxygen anions of low coordination number are responsible for catalyzing various reactions [11]. The modification of calcium oxide with methanol creates a more developed active basic surface, contributing to superior catalytic performance [13].

Table 3: CO₂-TPD Analysis Results for Calcium Methoxide

Basic Site TypeTemperature Range (°C)CO₂ Desorption (μmol/g)Site Characteristics
Weak basic sites100-200~2,500Low-coordination oxygen
Medium basic sites200-500~6,000Ca²⁺-O²⁻ ion pairs
Strong basic sites500-800~1,900High-coordination sites
Total100-80010,401.2All basic sites

The basicity distribution shows that medium basic sites constitute the largest fraction, accounting for approximately 58% of the total basic sites. This distribution is particularly favorable for transesterification reactions and other base-catalyzed processes [13]. The presence of strong basic sites at higher temperatures indicates the potential for high-temperature applications.

Surface reactivity studies demonstrate that the basic sites are readily accessible to reactant molecules, with good mass transport properties. The basicity remains stable under reaction conditions, contributing to the excellent catalytic durability observed in practical applications [13].

Solubility Behavior in Organic Media

The solubility behavior of calcium methoxide in various organic solvents shows distinct patterns that are crucial for its applications and handling. Unlike many inorganic salts, calcium methoxide exhibits selective solubility characteristics that depend strongly on the polarity and nature of the organic medium [14] [9].

In methanol, calcium methoxide shows high solubility and forms equilibrium with the solvent according to the reactions: Ca(OH)₂ + CH₃OH ⇌ Ca(OH)(OCH₃) + H₂O and Ca(OH)(OCH₃) + CH₃OH ⇌ Ca(OCH₃)₂ + H₂O [5]. This equilibrium behavior is fundamental to understanding its reactivity and stability in methanolic systems.

Calcium methoxide demonstrates moderate solubility in ethanol, where it can form calcium ethoxide complexes through similar equilibrium reactions [15]. However, the solubility decreases significantly in higher alcohols such as isopropanol, indicating a preference for lower molecular weight alcohols [15].

Table 4: Solubility Characteristics of Calcium Methoxide in Organic Solvents

SolventSolubilityMechanismProducts/Complexes
MethanolHighEquilibrium formationCa(OCH₃)₂ ⇌ Ca(OH)(OCH₃)
EthanolModerateComplex formationCa-ethoxide complexes
IsopropanolLimitedMinimal interactionLimited complex formation
AcetonePractically insolubleNo interactionNo reaction
BenzenePractically insolubleIncompatibleNo solubilization
ToluenePoorMass transport limitedMinimal dissolution

The compound is practically insoluble in non-polar solvents such as acetone and benzene [16]. This selectivity is attributed to the ionic nature of calcium methoxide and its requirement for polar environments to stabilize the ionic species [14].

In mixed solvent systems, the solubility behavior can be modified significantly. For example, in methanol-toluene mixtures, the reaction equilibrium shifts toward ester salt formation, with approximately 60% conversion compared to 40% in pure methanol [15]. This effect is attributed to the destabilization of methoxide ions in less polar media.

The solubility in water results in immediate hydrolysis rather than true dissolution, producing calcium hydroxide and methanol: Ca(OCH₃)₂ + 2H₂O → Ca(OH)₂ + 2CH₃OH [6]. This hydrolysis reaction is quantitative and occurs rapidly upon contact with aqueous media.

Hygroscopicity and Moisture Sensitivity

Calcium methoxide exhibits significant hygroscopic properties and moisture sensitivity, which are critical factors for its storage, handling, and application [6] [14]. The compound's interaction with atmospheric moisture follows a complex pathway involving hydrolysis and subsequent product formation.

Under dry conditions (relative humidity <5%), calcium methoxide remains stable with minimal structural changes [17]. However, as the relative humidity increases, the compound begins to absorb moisture from the air, leading to gradual decomposition [6]. The hygroscopic behavior is characterized by a threshold relative humidity above which significant moisture uptake occurs.

The moisture sensitivity manifests through the hydrolysis reaction: Ca(OCH₃)₂ + H₂O → Ca(OH)(OCH₃) + CH₃OH, followed by Ca(OH)(OCH₃) + H₂O → Ca(OH)₂ + CH₃OH [6]. This two-step process results in the liberation of methanol and the formation of calcium hydroxide as the final product.

Table 5: Moisture Sensitivity and Hygroscopic Behavior

Relative Humidity (%)Response TimeMass Change (%)Primary ProductsRate Category
<5No change<0.1NoneStable
5-30Hours to days0.1-2.0Trace Ca(OH)₂ + CH₃OHVery slow
30-60Minutes to hours2.0-10.0Ca(OH)₂ + CH₃OHSlow
60-80Minutes10.0-25.0Significant Ca(OH)₂ + CH₃OHModerate
>80Seconds to minutes>25.0Complete hydrolysisRapid

The rate of moisture uptake and subsequent decomposition follows pseudo-first-order kinetics, with the rate constant dependent on the relative humidity and temperature [14]. Higher temperatures accelerate the hydrolysis process, while lower temperatures can slow the reaction but do not prevent it entirely.

Storage recommendations emphasize the importance of maintaining dry conditions with relative humidity below 15% and storage temperatures preferably below 15°C [17]. The use of desiccants and sealed containers is essential to prevent degradation during long-term storage.

The hygroscopic nature also affects the handling procedures, requiring the use of dry inert atmospheres during processing and transfer operations [6]. Exposure to ambient air should be minimized to prevent significant loss of material through hydrolysis.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

71.9888056 g/mol

Monoisotopic Mass

71.9888056 g/mol

Heavy Atom Count

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2556-53-8

General Manufacturing Information

Methanol, calcium salt (2:1): ACTIVE

Dates

Last modified: 08-16-2023

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